molecular formula C12H14N2O2S3 B052022 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole CAS No. 117420-81-2

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

Cat. No.: B052022
CAS No.: 117420-81-2
M. Wt: 314.5 g/mol
InChI Key: UQHXEZBHUIHZAS-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureIt is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes .

Preparation Methods

The synthesis of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves several steps. One common synthetic route includes the reaction of 2-isopropylthio-4-aminothiazole with phenylsulfonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHXEZBHUIHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375674
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117420-81-2
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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